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molecular formula C7H6N2O3 B1599414 3-Nitrobenzaldoxime CAS No. 3431-62-7

3-Nitrobenzaldoxime

Cat. No. B1599414
M. Wt: 166.13 g/mol
InChI Key: GQMMRLBWXCGBEV-YVMONPNESA-N
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Patent
US04751328

Procedure details

16.6 g (0.1 mol) of this m-nitrobenzaldoxime, 22 g (0.5 mol) of a solid CO2, 1 g of Raney nickel catalyst and 150 ml of methanol were charged into an autoclave and hydrogen was charged while maintaining the pressure at 20 to 30 Kg/cm2 ·G. Reaction was continued at temperatures of 20° to 25° C. for 8 hours under stirring. Thereafter, the resulting mixture was filtered to remove the catalyst, added with 6 g (0.15 mol) of sodium hydroxide and was subject to distillation. 10.6 g of m-aminobenzylamine of 99.1% in purity by means of gas chromatography was obtained. Yield 86.9%; B.P. 129°-130° C./5 mmHg; M.P. 39°-42° C.
Quantity
16.6 g
Type
reactant
Reaction Step One
[Compound]
Name
solid
Quantity
22 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1 g
Type
catalyst
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
6 g
Type
reactant
Reaction Step Two
Yield
86.9%

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:5]=[C:6]([CH:10]=[CH:11][CH:12]=1)[CH:7]=[N:8]O)([O-])=O.C(=O)=O.[H][H].[OH-].[Na+]>[Ni].CO>[NH2:1][C:4]1[CH:5]=[C:6]([CH:10]=[CH:11][CH:12]=1)[CH2:7][NH2:8] |f:3.4|

Inputs

Step One
Name
Quantity
16.6 g
Type
reactant
Smiles
[N+](=O)([O-])C=1C=C(C=NO)C=CC1
Name
solid
Quantity
22 g
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Name
Quantity
1 g
Type
catalyst
Smiles
[Ni]
Name
Quantity
150 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
6 g
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Stirring
Type
CUSTOM
Details
under stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was charged
TEMPERATURE
Type
TEMPERATURE
Details
while maintaining the pressure at 20 to 30 Kg/cm2 ·G
CUSTOM
Type
CUSTOM
Details
Reaction
FILTRATION
Type
FILTRATION
Details
Thereafter, the resulting mixture was filtered
CUSTOM
Type
CUSTOM
Details
to remove the catalyst
DISTILLATION
Type
DISTILLATION
Details
was subject to distillation

Outcomes

Product
Details
Reaction Time
8 h
Name
Type
product
Smiles
NC=1C=C(CN)C=CC1
Measurements
Type Value Analysis
AMOUNT: MASS 10.6 g
YIELD: PERCENTYIELD 86.9%
YIELD: CALCULATEDPERCENTYIELD 86.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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